molecular formula C8H9ClO2 B1435593 3-Chloro-5-(2-hydroxyethyl)phenol CAS No. 1934631-42-1

3-Chloro-5-(2-hydroxyethyl)phenol

Cat. No.: B1435593
CAS No.: 1934631-42-1
M. Wt: 172.61 g/mol
InChI Key: JVCKWVWRCASNPN-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2. It is characterized by a phenolic structure with a chlorine atom and a hydroxyethyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Chlorination: The compound can be synthesized by direct chlorination of phenol derivatives. This involves reacting phenol with chlorine gas in the presence of a suitable catalyst under controlled conditions.

  • Hydroxyethylation: Another method involves the hydroxyethylation of chlorophenols. This process typically uses ethylene oxide as the reagent, reacting with chlorophenol under alkaline conditions.

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature and pressure being key parameters.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Typical reagents include alkyl halides, amines, and alcohols, often under acidic or basic conditions.

Major Products Formed:

  • Quinones: Resulting from oxidation reactions.

  • Amines: Formed through reduction reactions.

  • Substituted Phenols: Resulting from electrophilic substitution reactions.

Scientific Research Applications

3-Chloro-5-(2-hydroxyethyl)phenol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Chloro-5-(2-hydroxyethyl)phenol exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating biological processes.

Comparison with Similar Compounds

  • 3-Chlorophenol: Lacks the hydroxyethyl group.

  • 2-Hydroxyethylphenol: Lacks the chlorine atom.

  • 4-Chloro-2-hydroxyethylphenol: Chlorine and hydroxyethyl groups are in different positions on the benzene ring.

Uniqueness: 3-Chloro-5-(2-hydroxyethyl)phenol is unique due to the specific positioning of the chlorine and hydroxyethyl groups on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and application.

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Properties

IUPAC Name

3-chloro-5-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5,10-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCKWVWRCASNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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